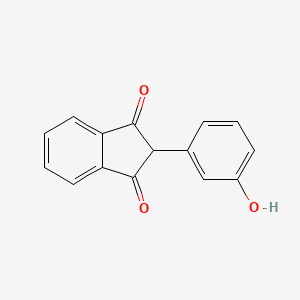![molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
1-bromo-2-[(1E)-2-nitroethenyl]benzene
Übersicht
Beschreibung
1-bromo-2-[(1E)-2-nitroethenyl]benzene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom and a nitro group attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Nitrostyrene: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can be synthesized by the bromination of nitrostyrene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and copper(II) chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 1-bromo-2-[(1E)-2-nitroethenyl]benzene is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
β-Nitrostyrene: Similar in structure but lacks the bromine atom.
4-Nitrostyrene: Another nitrostyrene derivative with different substitution patterns.
Uniqueness:
- The presence of both bromine and nitro groups in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it more reactive compared to other nitrostyrene derivatives. This unique combination allows for a wider range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
1-bromo-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
InChI-Schlüssel |
QKFDNZXJABSGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8691682.png)
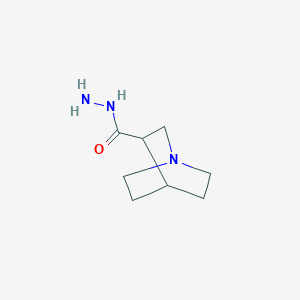
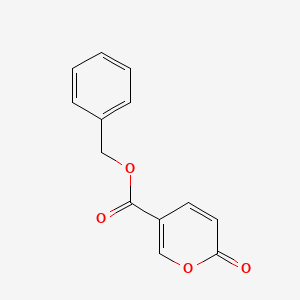

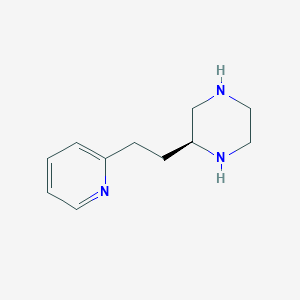
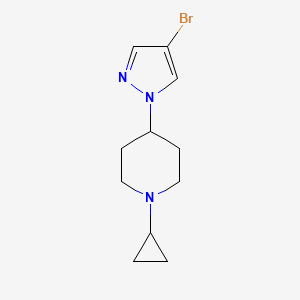
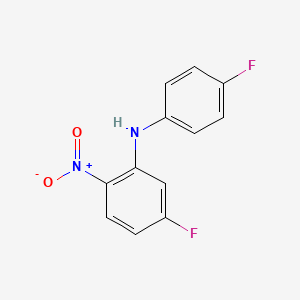

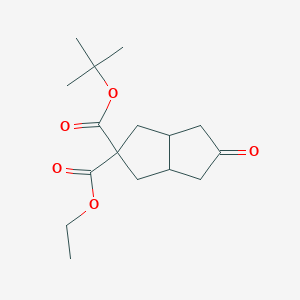
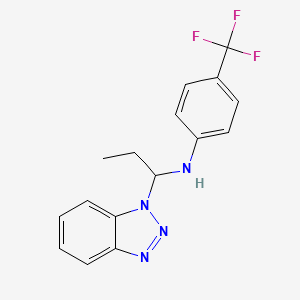
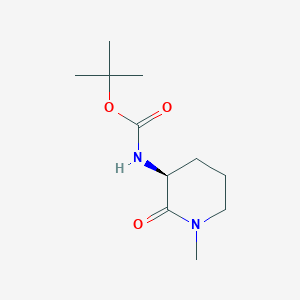
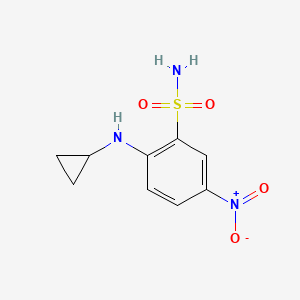
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
